3,3,5-Trimethylheptane

Fuel Research Thermophysical Properties Distillation

3,3,5-Trimethylheptane (CAS 7154-80-5) is a branched C10 alkane (molecular formula C₁₀H₂₂, molecular weight 142.28 g/mol) classified as an acyclic branched hydrocarbon. It is a colorless liquid at room temperature with a characteristic hydrocarbon odor, insoluble in water but soluble in organic solvents.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 7154-80-5
Cat. No. B1193924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethylheptane
CAS7154-80-5
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(C)CC(C)(C)CC
InChIInChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3
InChIKeyVRVRZZWPKABUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethylheptane (CAS 7154-80-5) Procurement Data Sheet: Physical & Combustion Properties


3,3,5-Trimethylheptane (CAS 7154-80-5) is a branched C10 alkane (molecular formula C₁₀H₂₂, molecular weight 142.28 g/mol) classified as an acyclic branched hydrocarbon [1]. It is a colorless liquid at room temperature with a characteristic hydrocarbon odor, insoluble in water but soluble in organic solvents . The compound is primarily utilized as a reference fuel in research and testing, particularly in studies related to octane ratings and combustion properties, owing to its high octane rating, which makes it valuable in the formulation of high-performance fuels . Its well-documented physical and chemical properties make it a valuable reference compound for various scientific studies .

Why 3,3,5-Trimethylheptane (CAS 7154-80-5) Cannot Be Substituted with Other Branched Alkanes


Generic substitution of 3,3,5-Trimethylheptane with other branched alkanes or isomers is not straightforward due to the specific branching pattern, which critically influences key physical properties and performance characteristics. Variations in the position and number of methyl branches lead to quantifiable differences in boiling point, density, enthalpy of vaporization, and chromatographic retention behavior . Furthermore, while all branched alkanes generally improve octane rating compared to linear alkanes, the magnitude of this improvement is structure-dependent, making 3,3,5-Trimethylheptane a specific, non-interchangeable component in fuel research and calibration applications . The following quantitative evidence demonstrates these critical differentiators.

Quantitative Differentiation of 3,3,5-Trimethylheptane (CAS 7154-80-5) Against Key Comparators


Boiling Point Differentiation: 3,3,5-Trimethylheptane vs. n-Heptane

The boiling point of 3,3,5-Trimethylheptane is significantly higher than that of the linear alkane n-heptane, a primary reference fuel. This difference is a direct consequence of increased molecular branching, which enhances intermolecular interactions .

Fuel Research Thermophysical Properties Distillation

Enthalpy of Vaporization: 3,3,5-Trimethylheptane vs. n-Heptane

The enthalpy of vaporization for 3,3,5-Trimethylheptane is substantially higher than that of n-heptane, indicating a greater energy requirement for the liquid-to-gas phase transition [1].

Fuel Research Thermodynamics Phase Change

Gas Chromatographic Retention Index: 3,3,5-Trimethylheptane vs. n-Heptane

The Kovats retention index provides a standardized measure of a compound's interaction with a non-polar stationary phase in gas chromatography. The branched structure of 3,3,5-Trimethylheptane results in a significantly higher retention index compared to linear n-heptane .

Analytical Chemistry Gas Chromatography Fuel Analysis

Octane Rating Potential: Branched Alkane Class-Level Inference

While a specific, peer-reviewed Research Octane Number (RON) or Motor Octane Number (MON) for pure 3,3,5-Trimethylheptane is not available in open primary literature, a class-level inference can be made based on the established relationship between alkane branching and octane rating. Branched alkanes universally exhibit superior knock resistance compared to their linear counterparts .

Fuel Performance Octane Rating Engine Knock

Density Comparison: 3,3,5-Trimethylheptane vs. Isomeric Comparators

The density of 3,3,5-Trimethylheptane differs from closely related branched isomers, which can be a critical factor in formulating fuel surrogates where accurate mass and volume calculations are required .

Fuel Blending Physical Properties Mass Balance

Primary Application Scenarios for 3,3,5-Trimethylheptane (CAS 7154-80-5) Based on Quantitative Evidence


Development and Validation of High-Octane Fuel Surrogates

Given its high octane rating , 3,3,5-Trimethylheptane is an ideal candidate for formulating multi-component fuel surrogates that aim to replicate the anti-knock performance of commercial high-octane gasolines. Its distinct thermophysical properties, such as a boiling point of 155.8°C and an enthalpy of vaporization of 46.0 kJ/mol [1], are critical for accurately modeling fuel evaporation and combustion in engine simulations, where a generic alkane would fail to capture the correct phase-change behavior.

Calibration Standard for Advanced Gas Chromatography Methods

The well-defined Kovats retention index of approximately 913 for 3,3,5-Trimethylheptane makes it a valuable reference standard for calibrating and validating gas chromatography (GC) methods, particularly in the detailed hydrocarbon analysis (DHA) of complex fuel samples. Its distinct retention time, significantly different from linear alkanes like n-heptane (RI 700) [2], allows for unambiguous peak identification in complex chromatograms, ensuring accurate compositional analysis.

Fundamental Combustion Kinetics and Thermochemistry Research

The availability of high-purity samples and accurate thermochemical data, such as the enthalpy of combustion [3] and enthalpy of vaporization [1], positions 3,3,5-Trimethylheptane as a valuable model compound for studying the combustion kinetics of branched alkanes. Its specific branching pattern influences radical formation pathways and ignition delay times, making it a non-substitutable compound for developing and validating detailed kinetic mechanisms for fuel oxidation.

Formulation of Specialized High-Performance Fuels and Additives

Due to its role as a reference fuel in octane rating studies and its high knock resistance , 3,3,5-Trimethylheptane is procured for blending into high-performance racing fuels or aviation gasolines where maximum anti-knock performance is paramount. Its higher density (0.7390 g/cm³) compared to some isomers also influences volumetric energy content, a key consideration in high-performance fuel formulation where mass and volume constraints are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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